3-Chloropentafluoropropene

概述

描述

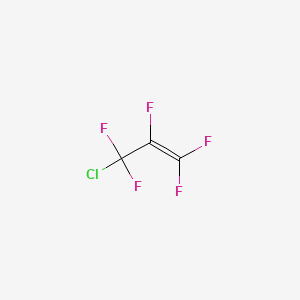

3-Chloropentafluoropropene is an organic compound with the molecular formula C3ClF5 . It is a colorless gas with a boiling point of approximately 6.1°C at 760 mmHg . This compound is known for its stability and inertness, making it a valuable substance in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloropentafluoropropene can be synthesized through several methods. One common method involves the reaction of perfluoroallyl fluorosulfate with an onium chloride compound . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .

化学反应分析

Types of Reactions: 3-Chloropentafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: Where the chlorine atom can be replaced by other substituents.

Addition Reactions: Involving the addition of molecules across the double bond.

Common Reagents and Conditions: Common reagents used in these reactions include halogens, acids, and bases. The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently .

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield different halogenated derivatives, while addition reactions can produce various fluorinated compounds .

科学研究应用

Organic Synthesis

3-Chloropentafluoropropene serves as a reagent in organic chemistry, particularly in the synthesis of fluorinated compounds. Its ability to participate in various chemical reactions allows chemists to create complex molecules with desired properties.

Biological Studies

Due to its inert nature, this compound is utilized in biological research where non-reactive environments are essential. It can be employed as a solvent or carrier gas in experiments that require minimal interference with biological systems.

Production of Fluoropolymers

The compound is a precursor for several fluoropolymers, which are known for their exceptional thermal stability, chemical resistance, and low friction properties. These polymers find applications in:

- Electrical Insulation : Used in wire and cable insulation due to their excellent dielectric properties.

- Coatings : Employed in protective coatings for various surfaces, enhancing durability and resistance to chemicals.

- Aerospace and Automotive : Utilized in manufacturing components that require high-performance materials capable of withstanding extreme conditions .

High-Performance Materials

This compound is integral in producing specialized materials used in industries such as aerospace, electronics, and automotive. The unique properties imparted by the fluorinated structure contribute to advancements in material science.

Environmental Impact Studies

Research has indicated that compounds like this compound may have implications for atmospheric chemistry and greenhouse gas emissions. Studies have shown its presence in the atmosphere, suggesting potential environmental monitoring applications .

Table 1: Applications of this compound

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing fluorinated compounds | Pharmaceuticals, agrochemicals |

| Biological Studies | Non-reactive environments for experiments | Solvent for biological assays |

| Fluoropolymer Production | Precursor for high-performance polymers | Electrical insulation, protective coatings |

| Environmental Monitoring | Studying atmospheric presence and effects | Greenhouse gas research |

Table 2: Properties of Fluoropolymers Derived from this compound

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Polytetrafluoroethylene (PTFE) | High thermal stability, chemical resistance | Cookware, seals, gaskets |

| Polyvinylidene fluoride (PVDF) | Excellent mechanical properties, UV resistance | Coatings, membranes |

| Fluorinated ethylene propylene (FEP) | Good electrical insulation properties | Wire coatings, tubing |

Case Study 1: Use in Aerospace Components

Aerospace manufacturers have incorporated fluoropolymers derived from this compound into components requiring lightweight yet durable materials. The polymers' resistance to extreme temperatures and chemicals enhances the safety and performance of aircraft parts.

Case Study 2: Environmental Monitoring Research

Recent studies have detected this compound in atmospheric samples, prompting investigations into its sources and potential environmental impacts. This research is crucial for understanding the role of fluorinated compounds in climate change and developing strategies for mitigating their effects .

作用机制

The mechanism by which 3-Chloropentafluoropropene exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are facilitated by the presence of the chlorine and fluorine atoms, which can participate in various chemical pathways .

相似化合物的比较

- 3-Chlorotrifluoropropene

- 3-Chlorotetrafluoropropene

- 3-Chloropentafluorobutene

Comparison: Compared to these similar compounds, 3-Chloropentafluoropropene is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties. For instance, its boiling point and reactivity differ from those of its analogs, making it suitable for specific applications where other compounds may not be as effective .

生物活性

3-Chloropentafluoropropene (C3ClF5) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.

This compound is characterized by the presence of five fluorine atoms and one chlorine atom attached to a propene backbone. The synthesis of this compound typically involves the pyrolysis of chlorinated fluorinated precursors, such as 3,4-dichloropentafluorobutyric acid, which can be converted into the desired product through controlled thermal processes . The compound has a boiling point of approximately 8°C, indicating its volatility and potential for atmospheric degradation .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with biological systems, particularly in terms of toxicity and potential therapeutic applications. The following sections outline key findings related to its biological effects.

Toxicity Studies

- Acute Toxicity : Studies have shown that this compound exhibits significant toxicity in various biological models. It has been classified as highly toxic, with exposure limits indicating that concentrations above 300 ppm could pose life-threatening risks . This toxicity is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.

- Chronic Exposure Effects : Long-term exposure studies have indicated adverse effects on liver and kidney functions in animal models. Observations included alterations in enzyme levels indicative of liver damage and renal impairment .

Environmental Impact

This compound is also studied for its environmental impact, particularly as a chlorofluorocarbon (CFC). Its atmospheric lifetime is expected to be short due to rapid degradation processes; however, it can still contribute to ozone depletion and greenhouse gas effects .

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on laboratory rats exposed to varying concentrations of this compound demonstrated dose-dependent toxicity. At higher concentrations, significant lethality was observed within hours of exposure. Histopathological examinations revealed extensive damage to liver tissues, characterized by necrosis and inflammation .

Case Study 2: Bacterial Biofilm Interaction

Research exploring the compound's interaction with bacterial biofilms indicated that this compound could disrupt biofilm formation in certain bacterial strains. This suggests potential applications in antimicrobial formulations, particularly against biofilm-associated infections .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other fluorinated compounds:

| Compound | Toxicity Level | Effects on Biofilms | Environmental Impact |

|---|---|---|---|

| This compound | High | Disrupts formation | Short atmospheric lifetime |

| Trifluorochloroethene | Moderate | Minimal disruption | Moderate atmospheric persistence |

| Dichlorohexafluoro-1-butene | High | Effective against biofilms | Long atmospheric lifetime |

属性

IUPAC Name |

3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTAKAGEJXIJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073151 | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-47-0 | |

| Record name | 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3-Pentafluoro-3-chloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。